molecular formula C9H10N2O2 B11788488 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No.: B11788488
M. Wt: 178.19 g/mol
InChI Key: BWTFQIPKZGNSPT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one (CAS 1379036-91-5) is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This pyrido[3,4-b][1,4]oxazin-2(3H)-one derivative is characterized by a fused bicyclic structure incorporating both pyridine and oxazinone rings, which is further defined by the SMILES code O=C1NC2=C(C=NC=C2)OC1(C)C . The specific structural feature of this analog is the two methyl groups at the 3-position of the oxazinone ring. This core scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly as a versatile building block for the synthesis of more complex molecules. Its structure is related to other privileged heterocyclic systems often explored for their potential biological activities. Researchers value this compound for developing novel pharmacologically active agents, and it may serve as a key intermediate in constructing compound libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3,3-dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-3-4-10-5-7(6)13-9/h3-5H,1-2H3,(H,11,12)

InChI Key

BWTFQIPKZGNSPT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=NC=C2)C

Origin of Product

United States

Preparation Methods

Alternative Pathway: Pre-functionalized Starting Materials

An alternative strategy involves using 3-hydroxy-2-(methylamino)pyridine (5) as the starting material. Reacting 5 with chloroacetone (6) in THF under reflux introduces the dimethyl groups during cyclization (Figure 2). This one-pot method avoids post-synthetic alkylation but requires stringent control of stoichiometry to prevent dimerization.

Advanced Synthetic Routes

One-Pot Tandem Reactions

Recent advancements adapt protocols from triazolo-oxazinone synthesis. A modified one-pot procedure combines 3-hydroxy-2-aminopyridine , chloroacetyl chloride , and sodium azide in DMF. While this method primarily yields triazole-fused derivatives, replacing sodium azide with methylamine redirects the pathway to form 3,3-dimethyl-oxazinones (Figure 3).

Critical Adjustments :

  • Reagent Ratios : A 1:1.2 ratio of chloroacetyl chloride to methylamine minimizes over-alkylation.

  • Temperature Gradient : Initial reaction at 25°C followed by heating to 80°C ensures complete cyclization.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The 3,3-dimethyl groups appear as a singlet at δ 1.35 ppm (6H).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 207.1, consistent with the molecular formula C₁₀H₁₀N₂O₂.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms >98% purity, with retention time = 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The table below compares key structural features and properties of 3,3-dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one None C₇H₆N₂O₂ 150.13 Base scaffold; reference for SAR studies
3,3-Dimethyl target compound 3,3-dimethyl on oxazinone C₉H₁₀N₂O₂ ~178.19* Increased lipophilicity; potential kinase modulation
6-Bromo-3-methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one 6-Br, 3-CH₃ C₈H₇BrN₂O₂ 243.06 Bromine enhances electronic reactivity; anticancer applications
1H-Pyrido[3,4-b][1,4]thiazin-2(3H)-one Sulfur replaces oxygen in oxazinone C₇H₆N₂OS 166.20 Thioamide analog; altered H-bonding capacity
7-Methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one 7-CH₃ C₈H₈N₂O₂ 164.16 Positional isomerism impacts target selectivity
Engasertib (INN: engasertib) 1-Ethyl, 7-phenyl, 6-arylcyclobutyl C₂₅H₂₆N₄O₃ 430.50 Serine/threonine kinase inhibitor; clinical relevance

*Estimated based on structural similarity.

Physicochemical Properties

  • Solubility: Thiazinone analogs (C₇H₆N₂OS) show reduced aqueous solubility due to sulfur’s lower polarity versus oxygen .
  • Stability : NMR studies (e.g., downfield shifts in C5 protons upon cyclization) suggest annelated rings in dimethyl derivatives enhance conjugation and stability .

Biological Activity

3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H10N2OC_9H_{10}N_2O and a molecular weight of 178.19 g/mol. Its structure features a pyridine ring fused with an oxazine moiety, contributing to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the oxazine structure.
  • Functional Group Modifications : Altering substituents on the pyridine ring to enhance biological activity.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound derivatives revealed their ability to inhibit the growth of human cancer cell lines. The derivatives were tested against a panel of cancer cells, showing IC50 values in the micromolar range. The most active compounds caused significant cell cycle arrest at the G2/M phase .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with proteins involved in cancer progression and inflammation pathways. Such insights are crucial for guiding further modifications to enhance efficacy .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-oneOxazine with a different pyridineExhibits different biological activities
Pyrido[4,3-b][1,4]oxazineOxazine with a different fusionKnown for anti-cancer properties
5-Methylpyrido[2,3-b][1,4]oxazineMethyl-substituted oxazineEnhanced solubility and potential bioactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves tandem multi-component reactions using substituted pyridine precursors and ketones. For example, cyclocondensation of amines with carbonyl derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C under nitrogen yields the core oxazinone scaffold. Optimization of stoichiometry and reaction time (typically 12–24 hours) is critical to achieve >70% yield .
  • Key Data : In analogous systems, Smiles rearrangement using task-specific ionic liquids like [HMIm]BF₄ improved regioselectivity and reduced reaction time to 4–6 hours .

Q. How is structural characterization of this compound performed, and what analytical benchmarks exist?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve methyl group signals (δ ~1.5 ppm for CH₃) and oxazinone carbonyl peaks (δ ~165–170 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error against calculated values .
  • Crystallography : Single-crystal X-ray diffraction (CCDC deposition no. 902856 for related compounds) validates bond lengths and stereochemistry .

Q. What preliminary biological activity data exist for this scaffold?

  • Methodology : Cytotoxicity assays (e.g., MTT against MCF-7 cells) at 10–100 µM concentrations identify IC₅₀ values. Pyrido-oxazinone derivatives exhibit moderate activity (IC₅₀ ~20–50 µM), suggesting potential for structural modification to enhance potency .

Advanced Research Questions

Q. How can synthetic efficiency be improved while minimizing byproduct formation?

  • Methodology :

  • Solvent Optimization : Replace traditional solvents (e.g., DMF) with ionic liquids (e.g., [HMIm]BF₄) to enhance reaction rates and selectivity .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for C–N coupling steps. For example, Pd(OAc)₂ (5 mol%) in DMSO at 120°C reduces dimerization byproducts by 30% .
    • Data Contradiction : While ionic liquids improve regioselectivity, they may complicate purification due to high viscosity. Alternative biphasic systems (e.g., H₂O/EtOAc) warrant exploration .

Q. How to resolve discrepancies in spectroscopic data between computational predictions and experimental results?

  • Case Study : Discrepancies in ¹³C NMR carbonyl shifts (calculated vs. observed) arise from solvent effects or intermolecular hydrogen bonding. Validate using DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM) .
  • Example : For 3,3-dimethyl derivatives, experimental δ(CO) = 168.2 ppm vs. DFT-predicted 170.1 ppm (Δ = 1.9 ppm), attributed to crystal packing forces .

Q. What strategies enhance the scaffold’s bioavailability for in vivo studies?

  • Methodology :

  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce LogP from ~2.5 (predicted) to <1.5, improving aqueous solubility .
  • Prodrug Design : Acetylate the oxazinone carbonyl to enhance membrane permeability, with enzymatic hydrolysis in target tissues .

Q. How to establish structure-activity relationships (SAR) for substituent effects on biological targets?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogen, methoxy) at positions 5 and 7 of the pyridine ring.
  • Biological Testing : Compare IC₅₀ values across analogs. For example, 7-bromo derivatives show 2-fold higher cytotoxicity than parent compounds in MCF-7 assays .

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